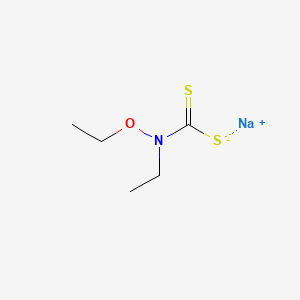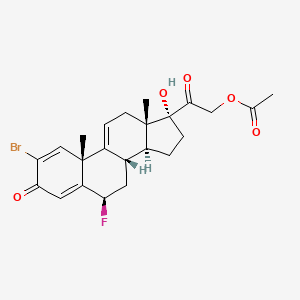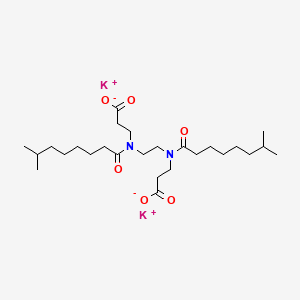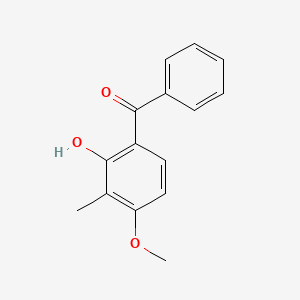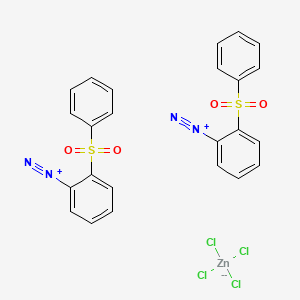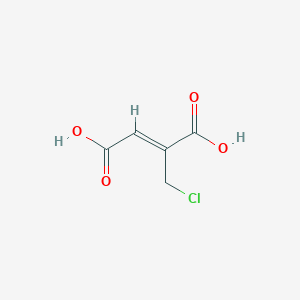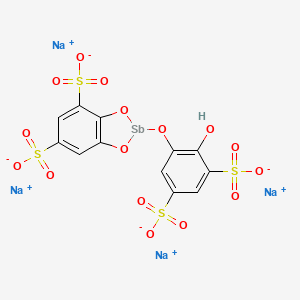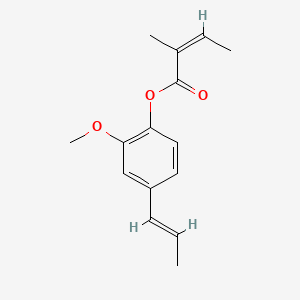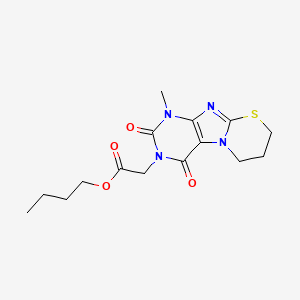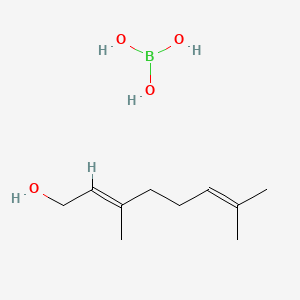
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid (H3BO3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid (H3BO3) is a chemical compound that combines the properties of an alcohol and an ester with boric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid typically involves the esterification of 2,6-Octadien-1-ol, 3,7-dimethyl- with boric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using advanced equipment and technology. The process is designed to ensure high efficiency, cost-effectiveness, and adherence to safety and environmental regulations. The industrial production methods may also include purification steps to remove any impurities and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group into an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Octadien-1-ol, 3,7-dimethyl-, acetate: Another ester with similar structural features but different chemical properties.
Geranyl acetate: A related compound with similar uses in fragrances and flavors.
Uniqueness
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid is unique due to its combination of an alcohol and an ester with boric acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
69029-40-9 |
|---|---|
Formule moléculaire |
C10H21BO4 |
Poids moléculaire |
216.08 g/mol |
Nom IUPAC |
boric acid;(2E)-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O.BH3O3/c1-9(2)5-4-6-10(3)7-8-11;2-1(3)4/h5,7,11H,4,6,8H2,1-3H3;2-4H/b10-7+; |
Clé InChI |
XISOXRVNIYHLHT-HCUGZAAXSA-N |
SMILES isomérique |
B(O)(O)O.CC(=CCC/C(=C/CO)/C)C |
SMILES canonique |
B(O)(O)O.CC(=CCCC(=CCO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



